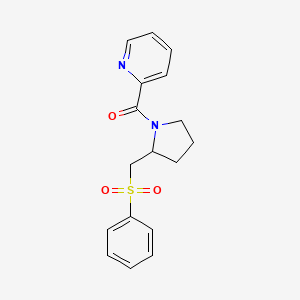

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

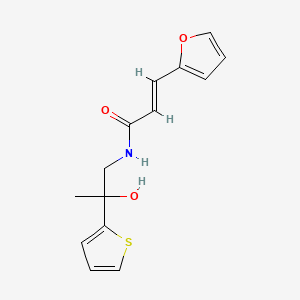

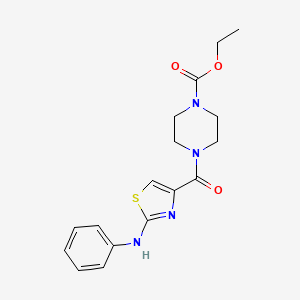

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyrrolidine ring is attached to a phenylsulfonyl group and the pyridine ring is attached to a methanone group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction , NMR spectroscopy , and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, pyridin-2-yl-methanones can undergo various reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as UV-Vis spectrometry and cyclic voltammetry .Scientific Research Applications

Catalytic Applications

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, has shown efficiency as an organocatalyst. It is particularly effective in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of γ-nitro carbonyl compounds. These reactions are notable for their high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Bioactive Compounds

The compound plays a role in synthesizing novel N-phenylpyrazolyl aryl methanones derivatives, which have shown promising herbicidal and insecticidal activities. These derivatives are synthesized via multi-step reactions from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and are characterized by various spectroscopic methods (Wang et al., 2015).

Photocatalysis and Carbon Skeleton Extension

In photocatalysis, this compound has been used for the direct alkenylation of C(sp3)–H bonds. This process is metal-free and highly chemoselective, leading to the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units. These sulfonylalkenes can further be converted to complex natural products and pharmaceuticals (Amaoka et al., 2014).

Crystallographic Analysis

Crystallographic and conformational analyses have been conducted on related compounds, revealing insights into their molecular structures. These studies utilize techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Process Development and Synthesis

The compound is also involved in the process development and synthesis of intermediates for pharmaceutical applications. For instance, it has been used in the production of NK1-II inhibitor LY686017, demonstrating its potential in the field of drug development (Kopach et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUFZGYSMSMFAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)

![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)